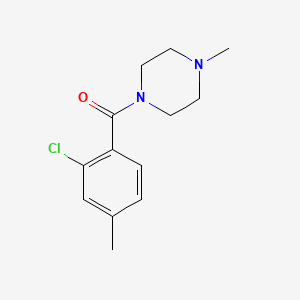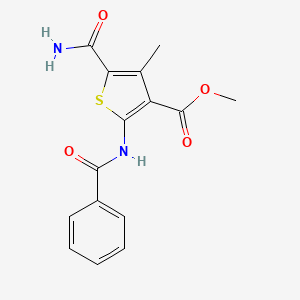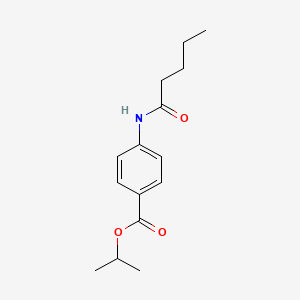
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential use in various scientific research applications. CMMP is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and survival.
Wirkmechanismus
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine is a potent and selective inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays a crucial role in regulating cell growth and survival. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cell growth and survival in cancer cells. Additionally, CK2 has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and this compound may be able to prevent or slow the progression of these diseases by inhibiting CK2.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve tumors and prevent their growth. In neurodegenerative diseases, this compound may be able to prevent or slow the progression of the disease by inhibiting CK2 and disrupting the signaling pathways that lead to the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is that it is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. Additionally, this compound has been shown to have anti-cancer and anti-inflammatory properties, which makes it a potentially useful drug for treating these diseases. However, one of the limitations of using this compound in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of research is to further investigate the potential use of this compound as an anti-cancer drug. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy as a cancer treatment in humans. Another area of research is to investigate the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be done to develop more efficient methods for synthesizing and purifying this compound, which would make it more widely available for research.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 2-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure this compound. The yield of this compound synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer drug. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(2-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(12(14)9-10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVURSJQZULCRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)